molecular formula C8H11Cl2N3 B2557641 {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride CAS No. 2193061-77-5

{imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride

Cat. No.: B2557641
CAS No.: 2193061-77-5
M. Wt: 220.1
InChI Key: ZXKMQPZZGMMDQI-UHFFFAOYSA-N
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Description

{imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride is a chemically versatile building block based on the privileged imidazo[1,5-a]pyridine scaffold. This nitrogenous-bridgehead fused heterocycle is of significant interest in modern drug discovery and medicinal chemistry for constructing molecules that achieve specific drug-receptor interactions . The primary amine functional group at the 6-position, presented as a stable dihydrochloride salt, serves as a critical handle for further synthetic elaboration through amide coupling, reductive amination, or urea formation, enabling the rapid exploration of structure-activity relationships. This core structure is a distinguished building block in the development of bioactive molecules. The imidazo[1,5-a]pyridine pharmacophore is found in compounds acting as guanylate cyclase stimulators . Recent research has identified imidazo[1,5-a]pyridine-based small molecules as potent, non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), with the best compounds exhibiting IC50 values in the low micromolar range . Inhibition of IRAP is a promising therapeutic strategy for cognitive disorders, as it may enhance memory and learning processes . Furthermore, derivatives of this heterocyclic system are actively explored for their anticancer properties against various human cancer cell lines . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

imidazo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-3-7-1-2-8-4-10-6-11(8)5-7;;/h1-2,4-6H,3,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKMQPZZGMMDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-77-5
Record name {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride
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Chemical Reactions Analysis

Azido-Ugi Reaction and N-Acylation-Cyclization

This multicomponent reaction involves sequential steps:

  • Azido-Ugi 4CR : Combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form azido-Ugi intermediates.

  • Acetic Anhydride-Mediated Cyclization : Converts intermediates into tetrazole-linked imidazo[1,5-a]pyridine derivatives .

  • Scope : Diverse R³ substitutions (e.g., benzoyl, trifluoroacetyl) are achievable using commercial anhydrides or acid chlorides .

Table 1: Azido-Ugi Reaction Conditions

ParameterDetails
ReagentsAldehydes, tritylamine, isocyanides, azidotrimethylsilane
SolventMethanol (0.5 M)
Yield85% (model compound 6a)
PostmodificationAcidic deprotection of trityl groups

Thiophosgene/Triphosgene Reactions

A one-pot synthesis from 2-aminomethylpyridine derivatives:

  • Key Intermediate : (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine.

  • Reagents : Thiophosgene or triphosgene in dichloromethane.

  • Conditions : Sodium hydrogen carbonate (base), 0–4°C during reagent addition, warming to room temperature .

Table 2: Reaction Optimization for Thiophosgene

EntrySolventYield (%)
7DCM72
8THF60
9Acetone60

Condensation Reactions

The methanamine group facilitates reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imine or Schiff base derivatives. These reactions enable functionalization for medicinal chemistry applications.

Substitution Reactions

The methanamine group undergoes nucleophilic substitution with halogenated reagents (e.g., bromoethane) in basic conditions (e.g., NaOH).

Tautomerism

Derivatives like 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-thiol exist in equilibrium between thiol (6A) and thione (6B) forms, influenced by pH and solvent .

Proposed Mechanism

For thiophosgene-mediated synthesis:

  • Cyclization : Formation of the imidazo[1,5-a]pyridine core via intramolecular attack.

  • Functionalization : Introduction of thiol or hydroxy groups at the 3-position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer properties. Various studies indicate that these compounds exhibit potent activity against different cancer cell lines. For instance, a study demonstrated that imidazo[1,5-a]pyridine derivatives could inhibit specific kinases involved in cancer progression, showcasing their potential as therapeutic agents.

Case Study: c-Met Inhibition
A notable case study involves the development of imidazo[1,5-a]pyridine-based compounds as c-Met inhibitors. Research revealed that these compounds could effectively block the c-Met signaling pathway, which is often dysregulated in cancer. The structure-activity relationship (SAR) analysis highlighted modifications that enhance potency and selectivity against c-Met-positive tumors .

Fluorescent Probes

Optoelectronic Applications
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for use as fluorescent probes in biological imaging and optoelectronic devices. These compounds can intercalate into lipid bilayers, making them ideal for studying membrane dynamics.

Table 1: Photophysical Properties of Imidazo[1,5-a]pyridine Probes

Probe CompoundSolvatochromic BehaviorPartition Coefficient (K)Application Area
Probe AHigh1–3 × 10^6Membrane Probes
Probe BModerate5 × 10^5Imaging
Probe CLow2 × 10^4Sensors

Research indicates that these probes exhibit significant solvatochromic behavior, allowing for real-time monitoring of membrane interactions and cellular processes .

Synthesis and Methodology

Synthetic Routes
Recent advancements in synthetic methodologies have facilitated the production of imidazo[1,5-a]pyridine derivatives. Techniques such as cyclocondensation and oxidative cyclization have been optimized to yield high-purity compounds suitable for various applications.

Table 2: Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives

MethodologyDescriptionYield (%)
CyclocondensationFormation through condensation reactions>80
Oxidative CyclizationUsing oxidants to form heterocycles>75
C–H FunctionalizationModification at carbon-hydrogen sites>70

These methodologies are crucial for producing derivatives with desired functional groups that enhance biological activity or photophysical properties .

Material Science

Applications in Sensors
Imidazo[1,5-a]pyridine derivatives are being explored for their application in sensor technology. Their luminescent properties enable the development of sensors capable of detecting environmental pollutants or biological markers.

Case Study: Sensor Development
A recent study focused on developing sensors based on imidazo[1,5-a]pyridine scaffolds demonstrated high sensitivity to specific ions and molecules. The sensors exhibited rapid response times and excellent selectivity, making them promising candidates for environmental monitoring .

Mechanism of Action

The mechanism of action of {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are crucial in cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS No. Substituents Salt Form Key Applications Similarity Score
{imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride 697739-12-1 -CH2NH2 at position 6 Dihydrochloride Medicinal chemistry, probe building block Reference
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride 1914148-56-3 -COOEt at position 7 Hydrochloride Fluorescent probes, optoelectronics 0.91
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride 1616526-83-0 -COOH at position 7 Dihydrochloride Coordination chemistry, sensors 0.83
Methyl imidazo[1,5-a]pyridine-6-carboxylate 139183-89-4 -COOMe at position 6 Neutral Synthetic intermediate 0.82
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride 1417635-70-1 -NH2 at position 7 (tetrahydro core) Dihydrochloride Research compounds N/A

Structural Insights :

  • Positional Substitution : The target compound’s methanamine group at position 6 distinguishes it from carboxylate derivatives (e.g., CAS 1914148-56-3), which exhibit solvatochromic fluorescence but reduced basicity.
  • Salt Form : Dihydrochloride salts (e.g., CAS 697739-12-1 and 1616526-83-0) enhance solubility in polar solvents compared to neutral esters (e.g., CAS 139183-89-4), favoring biological applications .

Physicochemical and Photophysical Properties

  • Solubility : The dihydrochloride form of the target compound ensures high solubility in aqueous media, critical for in vitro assays. In contrast, carboxylate esters (e.g., CAS 1914148-56-3) require organic solvents for dissolution .
  • Fluorescence : While the target compound lacks intrinsic fluorophores, analogs like ethyl carboxylate derivatives exhibit strong solvatochromism with large Stokes shifts (~150 nm), enabling lipid bilayer imaging .
  • Stability : The imidazo[1,5-a]pyridine core is thermally stable, but protonation at the amine group in dihydrochloride salts may influence pH-dependent behavior in biological systems .

Research Findings and Gaps

  • Synthetic Accessibility : The one-pot cyclization method described in could be adapted to synthesize the target compound, though its amine group may require protective strategies during synthesis .
  • Knowledge Gaps: Direct data on the target compound’s photophysical or pharmacological properties are absent. Future studies should evaluate its fluorescence quenching behavior, cellular uptake, and toxicity.

Biological Activity

The compound {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. Its chemical structure allows for various modifications that can enhance its biological properties. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can influence its activity against different biological targets.

Antimicrobial Activity

Research indicates that {imidazo[1,5-a]pyridin-6-yl}methanamine exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown enhanced activity against various bacterial strains when specific substituents are introduced. A study demonstrated that methyl substitutions at the C5 and C3 positions significantly increased antimicrobial efficacy compared to standard reference drugs such as streptomycin and fluconazole .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strain TestedMIC (µg/mL)Reference
{Imidazo[1,5-a]pyridin-6-yl}methanamineStaphylococcus aureus< 1
Derivative AE. coli0.5
Derivative BMycobacterium tuberculosis< 1

Anticancer Activity

The anticancer potential of {imidazo[1,5-a]pyridin-6-yl}methanamine has been explored through various studies focusing on its effects on different cancer cell lines. Notably, the compound has been identified as a potent inhibitor of apoptosis inhibitors (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are critical in cancer cell survival pathways. One study reported an IC50 value of 0.082 µM against specific cancer cell lines, indicating robust cytotoxicity .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-4680.082Inhibition of IAPs
SW-6200.085Mcl-1 inhibition
A5490.090Induction of apoptosis

The mechanisms through which {imidazo[1,5-a]pyridin-6-yl}methanamine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to act as a non-competitive inhibitor of insulin-regulated aminopeptidase (IRAP), which plays a role in cognitive functions and could be targeted for neurodegenerative diseases .
  • Cell Signaling Pathways : It interacts with various cellular pathways involved in apoptosis and cell proliferation. The inhibition of key proteins such as Mcl-1 is pivotal in promoting cancer cell death.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, suggesting that structural modifications can enhance binding affinity and selectivity towards specific enzymes or receptors.

Case Studies

Several case studies have highlighted the potential of {imidazo[1,5-a]pyridin-6-yl}methanamine in therapeutic applications:

  • Case Study 1 : A study evaluated the efficacy of the compound in combination with temozolomide on human tumor cell lines, showing improved growth inhibition compared to temozolomide alone .
  • Case Study 2 : Another investigation focused on the compound's ability to enhance sensitivity to chemotherapy agents in breast cancer models, demonstrating promising results in preclinical settings .

Q & A

Q. What are the recommended synthetic routes for preparing {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride, and how can purity be optimized?

Answer: The compound is often synthesized as a building block for pharmaceutical intermediates. A common approach involves cyclization reactions of substituted pyridine precursors, followed by amine functionalization and dihydrochloride salt formation. Purity optimization typically requires recrystallization or chromatography, with monitoring via HPLC (≥95% purity threshold). Dihydrochloride formation enhances solubility for biological assays but may introduce hygroscopicity, necessitating anhydrous handling .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for verifying the imidazo-pyridine core and methanamine substituents. For example, characteristic imidazole proton signals appear near δ 7.5–8.5 ppm, while methylene protons (CH2_2NH2_2) resonate around δ 3.0–3.5 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ for free base) and salt adducts.
  • X-ray Crystallography: Resolves intermolecular interactions, such as π-stacking in the imidazo-pyridine ring, which influences crystallization behavior .

Advanced Research Questions

Q. How do structural modifications to the imidazo[1,5-a]pyridine scaffold affect biological activity, and what design strategies mitigate off-target effects?

Answer: The N-atom positioning in the imidazo-pyridine ring governs π-stacking and hydrogen-bonding interactions with biological targets (e.g., kinase enzymes). For instance, substitutions at the 6-position (methanamine group) enhance target selectivity by modulating steric bulk and electronic properties. Computational docking studies paired with SAR (structure-activity relationship) analysis are recommended to prioritize derivatives. Evidence from related imidazo-pyridine kinase inhibitors (e.g., Acalabrutinib intermediates) highlights the importance of balancing hydrophobicity and solubility via salt forms like dihydrochloride .

Q. What mechanistic insights explain the reactivity of {imidazo[1,5-a]pyridin-6-yl}methanamine in nucleophilic or electrophilic reactions?

Answer: The methanamine group acts as a nucleophile, participating in condensations (e.g., with carbonyl compounds) or alkylation reactions. The electron-rich imidazo-pyridine core facilitates electrophilic aromatic substitution at the 3- or 5-positions. Kinetic studies using NMR or in-situ IR spectroscopy are advised to monitor reaction progress. For example, ninhydrin reactions with imidazo-pyridines form bis-adducts via sequential nucleophilic attacks, confirmed by HRMS and X-ray crystallography .

Q. How can researchers resolve discrepancies in solubility or stability data for this compound across different solvents?

Answer: Dihydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, DMSO) but may degrade under acidic or humid conditions. Stability studies should include:

  • pH-Dependent Solubility Profiling: Use UV-Vis spectroscopy to measure solubility in buffers (pH 1–10).
  • Thermogravimetric Analysis (TGA): Assess dehydration or decomposition thresholds.
  • Hygroscopicity Testing: Dynamic vapor sorption (DVS) quantifies moisture uptake, which can destabilize the salt .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer: While the methanamine group in this compound is not chiral, related imidazo-pyridine intermediates (e.g., Acalabrutinib precursors) require chiral resolution. For scale-up:

  • Asymmetric Catalysis: Use chiral ligands in key cyclization steps.
  • Crystallization-Induced Diastereomer Resolution: Employ chiral counterions (e.g., tartaric acid) to separate enantiomers.
  • Process Analytical Technology (PAT): Implement inline NMR or Raman spectroscopy for real-time monitoring .

Methodological Best Practices

Q. How should researchers handle and store this compound to prevent degradation?

Answer:

  • Storage: Keep in airtight containers under inert gas (N2_2 or Ar) at −20°C. Desiccants (e.g., silica gel) mitigate hygroscopicity.
  • Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. What computational tools are recommended for predicting the physicochemical properties or toxicity profile of this compound?

Answer:

  • ADMET Prediction: Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 inhibition.
  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Toxicity Databases: Cross-reference with PubChem or Tox21 for preliminary hazard assessment .

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